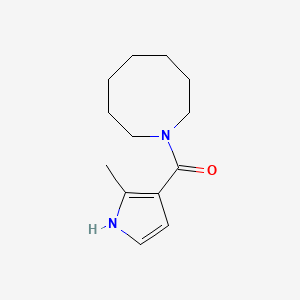![molecular formula C15H23NO2S B7584159 N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine, also known as DT-010, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DT-010 is a thiazolidine-2,4-dione derivative, which is a class of compounds that has been studied for its antidiabetic and antioxidant properties.
Mechanism of Action
The mechanism of action of N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine is not fully understood, but it is believed to be related to its antioxidant properties. N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to scavenge free radicals and reduce oxidative stress, which may explain its potential therapeutic effects in oxidative stress-related diseases. Additionally, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to have various biochemical and physiological effects in animal models. In a study on diabetic rats, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine was found to improve glucose tolerance and insulin sensitivity, as well as reduce oxidative stress markers. Additionally, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to have anti-inflammatory effects, as it reduces the levels of pro-inflammatory cytokines in animal models.
Advantages and Limitations for Lab Experiments
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has several advantages for lab experiments, including its low toxicity and high solubility in water. However, there are also some limitations to its use in research. For example, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has a short half-life and is rapidly metabolized in vivo, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for research on N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine. One area of interest is its potential as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine and its effects on glucose and lipid metabolism. Finally, the development of more stable analogs of N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine may improve its efficacy in certain experiments.
Synthesis Methods
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine can be synthesized through a multistep process that involves the reaction of 2,6-dimethylbenzaldehyde with methylamine to form N-[(2,6-dimethylphenyl)methyl]methylamine. This intermediate is then reacted with chloroacetyl chloride to form N-[(2,6-dimethylphenyl)methyl]-N-methyl-2-chloroacetamide, which is subsequently treated with thiosemicarbazide to yield N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine.
Scientific Research Applications
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been shown to have potential applications in various fields of scientific research. Its antioxidant properties make it a promising candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine has been studied for its antidiabetic effects, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
properties
IUPAC Name |
N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-12-5-4-6-13(2)15(12)11-16(3)14-7-9-19(17,18)10-8-14/h4-6,14H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSYUYDAKWRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN(C)C2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7584081.png)
![(6-Methylpyridin-3-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7584083.png)

![1-Thia-4-azaspiro[5.5]undecan-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7584089.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)


![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)


![[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)